
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of 1-Chloro-5-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.
Reduction: Formation of 1-Chloro-3-amino-5-(trifluoromethoxy)benzene.
Oxidation: Potential formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions.
Applications De Recherche Scientifique
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Incorporated into polymers and other materials to impart specific properties such as increased stability and resistance to degradation.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Agrochemical Research: Utilized in the development of pesticides and herbicides due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene in various applications depends on its chemical structure and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, while the nitro group can participate in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Chloro-5-(trifluoromethoxy)benzene:
3-Nitro-5-(trifluoromethoxy)aniline: Contains an amino group instead of a chlorine atom, leading to different chemical behavior.
Uniqueness
The presence of these groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications .
Propriétés
Formule moléculaire |
C7H3ClF3NO3 |
|---|---|
Poids moléculaire |
241.55 g/mol |
Nom IUPAC |
1-chloro-3-nitro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H |
Clé InChI |
YIVVJYDHJXYCAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



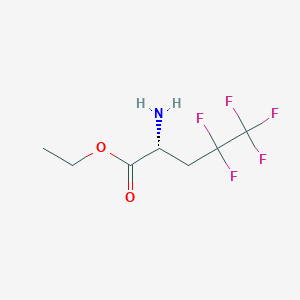
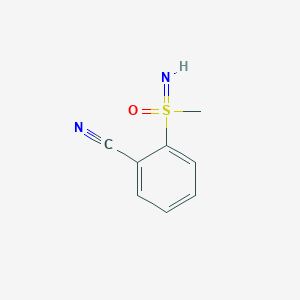

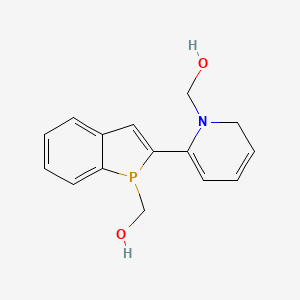

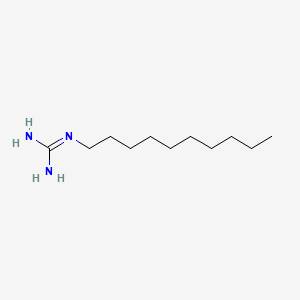



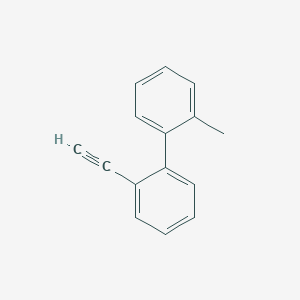

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)

